1-(3-Phenylpropyl)cyclohexanecarboxylic acid
Overview
Description
1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H22O2. It is a derivative of cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid, a related compound, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a carboxylic acid group and a phenylpropyl group. The molecular weight of this compound is 246.34 g/mol.Chemical Reactions Analysis
Cyclohexanecarboxylic acid, a related compound, undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid . It can also undergo aromatization and convert to Hippuric acid in rat liver extracts in vitro .Scientific Research Applications
Environmental and Biomarker Studies
The environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid and its derivatives reveals potential for assessing environmental contamination and human exposure through biomarker analysis. These compounds serve as plasticizers to replace phthalates in various applications, with urinary concentrations of their metabolites offering a means for exposure assessment. The increasing detection of these metabolites from 2000 to 2012 indicates rising exposure levels among U.S. adults, suggesting their utility in environmental health studies (Silva et al., 2013).
Supramolecular Chemistry
Research into cyclohexane-based carboxylic acids, such as cyclohexanecarboxylic acid derivatives, has contributed significantly to the field of supramolecular chemistry. These compounds form various supramolecular motifs including tapes, sheets, and networks through hydrogen bonding and other non-covalent interactions. This has implications for the design of new materials and the understanding of molecular self-assembly processes (Shan et al., 2003).
Solar Energy Conversion
Cyclohexanecarboxylic acid derivatives have been applied in the field of renewable energy, particularly in the development of dye-sensitized solar cells (DSSCs). These compounds, when used as gelators for ionic liquid electrolytes, enhance the performance of DSSCs by facilitating electrolyte solidification and improving device stability and efficiency under varying temperature conditions, which is crucial for the practical application of solar energy conversion technologies (Décoppet et al., 2014).
Polymer Chemistry
In polymer chemistry, cyclohexanecarboxylic acid derivatives have been utilized in the synthesis of polybutadienes with protic functionalities. Such polymers, developed through living ring-opening metathesis polymerizations, demonstrate the versatility of these compounds in creating materials with specific physical and chemical properties, opening avenues for advanced applications in material science and engineering (Perrott & Novak, 1996).
Catalysis and Chemical Transformations
These compounds have also found applications in catalysis, demonstrating efficiency in the oxidative functionalization of alkanes to alcohols, ketones, and carboxylic acids. This highlights their potential in synthetic chemistry for the development of environmentally friendly and efficient catalytic processes (Kani & Bolat, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(3-phenylpropyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c17-15(18)16(11-5-2-6-12-16)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIDVTKXQHJIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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